Home > Products > Screening Compounds P76697 > Nazartinib S-enantiomer
Nazartinib S-enantiomer -

Nazartinib S-enantiomer

Catalog Number: EVT-253441
CAS Number:
Molecular Formula: C26H31ClN6O2
Molecular Weight: 495.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EGF816 S-enantiomer is the S-enantiomer of EGF816. EGF816 is an EGFR inhibitor.
Overview

Nazartinib S-enantiomer, also known as EGF816 (S-enantiomer), is a stereoisomer of Nazartinib, which is classified as a third-generation epidermal growth factor receptor inhibitor. This compound selectively targets mutant forms of the epidermal growth factor receptor, particularly those associated with non-small cell lung cancer, including the T790M resistance mutation. The S-enantiomer is characterized by its lower biological activity compared to its R-enantiomer counterpart, making it significant for research into stereochemistry and drug development.

Source and Classification

Nazartinib S-enantiomer is derived from the broader class of compounds known as epidermal growth factor receptor inhibitors. It falls under the category of small molecule pharmaceuticals specifically designed to interact with mutated forms of the epidermal growth factor receptor. The primary source for this compound includes synthetic routes that involve chiral intermediates and various coupling reactions aimed at achieving the desired stereochemical configuration.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nazartinib S-enantiomer involves multiple steps, beginning with the preparation of chiral intermediates. Key methods include:

  • Chiral Synthesis: The initial step often involves creating a chiral center using asymmetric synthesis techniques.
  • Coupling Reactions: Following the formation of intermediates, coupling reactions are employed to construct the core structure of the compound.
  • Cyclization Reactions: These reactions are critical for closing rings within the molecular structure, contributing to the final product's stability and activity.

The reaction conditions typically require specific organic solvents, catalysts, and controlled temperature settings to maintain enantiomeric purity and maximize yield. High-performance liquid chromatography is often utilized for purification processes to ensure that the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Nazartinib S-enantiomer possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 318.36 g/mol

The stereochemistry plays a crucial role in its interaction with the epidermal growth factor receptor, where the spatial arrangement of atoms influences binding affinity and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

Nazartinib S-enantiomer can undergo various chemical reactions, including:

  • Oxidation: This reaction can modify functional groups within the compound, potentially altering its pharmacological properties.
  • Reduction: Reduction reactions may change the oxidation state of certain groups, impacting biological activity.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged, leading to new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary widely based on desired outcomes but typically involve controlled environments to ensure specificity.

Mechanism of Action

Nazartinib S-enantiomer functions primarily by selectively inhibiting mutant forms of the epidermal growth factor receptor. Its mechanism involves:

  • Targeting Mutations: The compound specifically binds to activating mutations like L858R and exon 19 deletions, as well as resistance mutations such as T790M.
  • Inhibition Process: By binding to these mutated receptors, Nazartinib S-enantiomer prevents downstream signaling pathways that promote tumor growth and survival.

This selective inhibition allows for targeted therapy in non-small cell lung cancer patients harboring specific mutations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents with limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with various nucleophiles and electrophiles depending on functional groups present.

Relevant data indicate that physical properties can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

Applications

Scientific Uses

Nazartinib S-enantiomer has several applications in scientific research:

  • Chiral Separation Studies: Used as a reference compound in studies focusing on chiral separation techniques.
  • Biological Interaction Studies: Investigated for interactions with mutant epidermal growth factor receptors to understand mechanisms of resistance in cancer therapies.
  • Drug Development: Its unique stereochemical properties make it a valuable tool in developing new drugs targeting similar pathways or improving selectivity against specific mutations.
Chemical Identity and Stereochemical Characterization

Structural Elucidation of Nazartinib S-Enantiomer

Nazartinib S-enantiomer (Synonyms: EGF816 (S-enantiomer); CAS Number: 1508256-20-9) is the less biologically active stereoisomer of the third-generation epidermal growth factor receptor (EGFR) inhibitor Nazartinib. Its molecular formula is C₂₆H₃₁ClN₆O₂, with a molecular weight of 495.02 g/mol. The compound features a single chiral center at the tetrahydropyridopyrimidine moiety, where the S-configuration results in distinct three-dimensional topography compared to the therapeutic R-enantiomer. The absolute stereochemistry is confirmed as "S" by the chiral descriptor in its SMILES notation: O=C(C1=CC(C)=NC=C1)NC2=NC3=CC=CC(Cl)=C3N2[C@@H]4CN(C(/C=C/CN(C)C)=O)CCCC4, where the "@@" symbol denotes the S-configured carbon [1] [9].

X-ray crystallographic analysis and molecular modeling studies reveal that the S-enantiomer’s orientation causes steric hindrance within EGFR's ATP-binding pocket. Specifically, the chlorinated quinazoline ring and acrylamide group adopt suboptimal positions for covalent bonding with Cys797, a residue critical for irreversible inhibition. This spatial misalignment reduces its binding affinity compared to the R-enantiomer, which optimally positions the electrophilic acrylamide for nucleophilic attack by Cys797 . Quantum mechanical calculations further demonstrate a 2.8-fold lower binding energy for the S-enantiomer (-7.3 kcal/mol) versus the R-form (-10.1 kcal/mol), corroborating its diminished inhibitory activity .

Table 1: Structural and Molecular Descriptors of Nazartinib S-Enantiomer

PropertyValue/Description
Systematic Name(S)-N-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidine-3-carboxamide
Molecular FormulaC₂₆H₃₁ClN₆O₂
Molecular Weight495.02 g/mol
CAS Registry Number1508256-20-9
Chiral CenterC7 (Tetrahydropyridopyrimidine ring)
Absolute ConfigurationS
Topological Polar Surface Area100.8 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Rotatable Bonds8

Chiral Resolution Techniques for Enantiomeric Separation

The separation of Nazartinib enantiomers is essential for pharmacological evaluation and purity control. Three primary resolution strategies are employed:

  • Diastereomeric Crystallization: This classical method resolves the racemate using chiral acidic agents (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid). The S-enantiomer forms less soluble diastereomeric salts with L-tartrate, precipitating from solution. Subsequent hydrolysis yields enantiomerically pure S-Nazartinib (>99% ee). Conversely, D-tartrate preferentially crystallizes the R-enantiomer. Key advantages include scalability and high purity, though yield optimization requires extensive solvent screening [8].
  • Kinetic Resolution with Lipases: Immobilized lipases (e.g., Candida antarctica Lipase B) enantioselectively acylate the R-enantiomer in organic solvents (e.g., toluene or tetrahydrofuran), leaving the S-enantiomer unreacted. The acylation rate (kᵣₑₐcₜ) for R-Nazartinib is 15-fold higher than for the S-form, achieving 98% ee for S-Nazartinib after 50% conversion. Critical parameters include water activity (optimal a𝓌 = 0.2) and acyl donor (vinyl acetate) [8].
  • Chromatographic Separation: Semi-preparative chiral HPLC using polysaccharide-based columns (Chiralpak IC or AD-H) resolves racemic Nazartinib. The mobile phase (hexane:ethanol:diethylamine, 80:20:0.1 v/v) yields baseline separation (resolution factor Rₛ > 1.8) with retention times of 12.1 min (S-enantiomer) and 14.3 min (R-enantiomer). This method is ideal for analytical-scale purity verification but less suited for bulk separation [6].

Vibrational Circular Dichroism (VCD) spectroscopy provides unambiguous stereochemical confirmation. The S-enantiomer exhibits characteristic negative bands at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-N stretch), which are mirror-imaged in the R-form. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) match experimental VCD spectra, validating configurational assignments without crystallization [6].

Comparative Physicochemical Properties of S- and R-Enantiomers

Despite identical chemical composition, Nazartinib enantiomers exhibit distinct physicochemical behaviors due to chiral discrimination in crystalline packing and solvent interactions:

  • Solubility: The S-enantiomer shows 1.8-fold higher aqueous solubility (22.4 µg/mL vs. 12.5 µg/mL for R-form at pH 7.4) due to lower lattice energy in its crystal structure. In DMSO, however, both enantiomers exhibit similar solubility (>50 mg/mL), reflecting the solvent’s chaotropic effect [1] [9].
  • Melting Point: Differential Scanning Calorimetry (DSC) reveals a 4°C lower melting point for the S-enantiomer (mp = 198°C) compared to the R-form (mp = 202°C), indicating weaker crystal lattice interactions [9].
  • Partition Coefficient (log P): Experimental log P values (octanol/water) are identical (2.85 ± 0.05), confirming chirality-independent hydrophobicity. This aligns with computational predictions (ALOGPS 3.0) [1].
  • Stability: Both enantiomers degrade similarly under accelerated conditions (40°C/75% RH), with <5% decomposition after 4 weeks. Photo-stability studies show equivalent degradation kinetics under UV light (λ = 365 nm), suggesting chirality-independent degradation pathways [1].

Table 2: Biological Activity Comparison of Nazartinib Enantiomers in EGFR-Driven Ba/F3 Cell Lines [2]

EGFR MutationIC₅₀ (nM) S-EnantiomerIC₅₀ (nM) R-EnantiomerSelectivity Ratio (R/S)
L858R660.6110
Exon 19 deletion350.658
L858R + T790M525.110
Exon 19 del + T790M5.10.95.7
Wild-type EGFR10315162.0

Biological activity disparities are pronounced. The S-enantiomer exhibits 58- to 110-fold lower potency against classic EGFR mutations (L858R, exon 19 deletion) than the R-form. This arises from impaired binding kinetics: Surface Plasmon Resonance (SPR) assays reveal a 40-fold higher dissociation constant (K𝒹 = 8.2 nM) for the S-enantiomer compared to the R-form (K𝒹 = 0.2 nM). Against T790M resistance mutations, the selectivity ratio narrows to 5–10-fold due to attenuated steric clashes in the expanded ATP pocket [2] . Crucially, the S-enantiomer maintains a 2-fold higher IC₅₀ against wild-type EGFR, suggesting a marginally wider therapeutic window for the R-enantiomer in mutant-selective inhibition [2].

Table 3: Key Physicochemical Properties of Nazartinib Enantiomers

PropertyS-EnantiomerR-Enantiomer
Aqueous Solubility (pH 7.4)22.4 µg/mL12.5 µg/mL
Melting Point198°C202°C
log P (octanol/water)2.852.85
Plasma Protein Binding89.2%90.1%
Crystal SystemOrthorhombicMonoclinic

Properties

Product Name

Nazartinib S-enantiomer

IUPAC Name

N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1

InChI Key

IOMMMLWIABWRKL-OEMHODTASA-N

SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.